Cas no 1597567-06-0 (1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane)

1,4-Dichloro-2-iodo-3-(propan-2-yloxy)butane is a halogenated ether compound with a unique molecular structure, featuring chloro, iodo, and isopropoxy functional groups. Its versatile reactivity makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules through nucleophilic substitution or coupling reactions. The presence of multiple halogens enhances its utility in cross-coupling reactions, while the ether linkage contributes to solubility in organic solvents. This compound is particularly useful in pharmaceutical and agrochemical research, where selective functionalization is required. Careful handling is advised due to its potential reactivity and sensitivity to moisture or light. Proper storage under inert conditions is recommended to maintain stability.
1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane structure
1597567-06-0 structure
Product name:1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane
CAS No:1597567-06-0
MF:C7H13Cl2IO
MW:310.987993001938
CID:6598905
PubChem ID:114772118

1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane Chemical and Physical Properties

Names and Identifiers

    • 1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane
    • EN300-1135060
    • 1597567-06-0
    • Inchi: 1S/C7H13Cl2IO/c1-5(2)11-7(4-9)6(10)3-8/h5-7H,3-4H2,1-2H3
    • InChI Key: GNJPFNCNAJBKGG-UHFFFAOYSA-N
    • SMILES: IC(CCl)C(CCl)OC(C)C

Computed Properties

  • Exact Mass: 309.93882g/mol
  • Monoisotopic Mass: 309.93882g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: 3.1

1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1135060-5g
1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane
1597567-06-0 95%
5g
$2858.0 2023-10-26
Enamine
EN300-1135060-10.0g
1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane
1597567-06-0
10g
$4421.0 2023-06-09
Enamine
EN300-1135060-10g
1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane
1597567-06-0 95%
10g
$4236.0 2023-10-26
Enamine
EN300-1135060-0.05g
1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane
1597567-06-0 95%
0.05g
$827.0 2023-10-26
Enamine
EN300-1135060-0.25g
1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane
1597567-06-0 95%
0.25g
$906.0 2023-10-26
Enamine
EN300-1135060-1.0g
1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane
1597567-06-0
1g
$1029.0 2023-06-09
Enamine
EN300-1135060-0.1g
1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane
1597567-06-0 95%
0.1g
$867.0 2023-10-26
Enamine
EN300-1135060-0.5g
1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane
1597567-06-0 95%
0.5g
$946.0 2023-10-26
Enamine
EN300-1135060-2.5g
1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane
1597567-06-0 95%
2.5g
$1931.0 2023-10-26
Enamine
EN300-1135060-5.0g
1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane
1597567-06-0
5g
$2981.0 2023-06-09

Additional information on 1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane

1,4-Dichloro-2-Iodo-3-(Propan-2-Yloxy)Butane: A Comprehensive Overview

The compound 1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane (CAS No. 1597567-06-0) is a versatile organic molecule with significant applications in modern organic synthesis. This compound is characterized by its unique structure, which includes a butane backbone substituted with two chlorine atoms at positions 1 and 4, an iodine atom at position 2, and an isopropoxy group at position 3. The combination of these substituents makes it a valuable intermediate in the synthesis of various bioactive compounds and advanced materials.

Recent studies have highlighted the importance of 1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane in the development of novel pharmaceutical agents. Researchers have utilized its reactive iodine and chlorine atoms to facilitate key transformations in drug discovery pipelines. For instance, the iodine atom can be readily replaced in nucleophilic substitution reactions, enabling the incorporation of diverse functional groups into the molecule. Similarly, the chlorine atoms provide sites for further functionalization, such as coupling reactions or elimination processes.

The presence of the isopropoxy group adds another layer of complexity to this molecule. This group not only enhances the compound's solubility in organic solvents but also serves as a directing group in certain reaction pathways. Recent advancements in asymmetric synthesis have leveraged this feature to construct chiral centers with high enantioselectivity. Such developments underscore the potential of 1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane as a building block for enantiomerically pure compounds.

In addition to its role in drug discovery, 1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane has found applications in materials science. Its ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with tailored properties. For example, researchers have explored its use in creating stimuli-responsive polymers that exhibit reversible changes in their physical properties under external stimuli such as temperature or pH.

The synthesis of 1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane involves a series of well-established organic reactions. Typically, it is prepared via a multi-step process that includes halogenation, substitution, and oxidation reactions. Recent optimizations in these steps have improved the overall yield and purity of the compound, making it more accessible for large-scale applications.

From an environmental perspective, understanding the fate and transport of 1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes rapid degradation under aerobic conditions due to its reactive halogen atoms. However, further research is needed to fully characterize its environmental behavior and develop strategies for mitigating any adverse effects.

In conclusion, 1,4-dichloro-2-iodo-3-(propan-2-yloxy)butane (CAS No. 1597567

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